4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine
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Overview
Description
4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a piperazine ring, an ethylbenzenesulfonyl group, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like chloroform or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) or triethylamine (TEA) .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to increase yield and purity. These methods often employ large-scale reactors and continuous flow processes to ensure consistent production. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., NaOCH3, KOtBu). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can be beneficial for treating neurodegenerative diseases . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzhydryl-piperazin-1-yl)-5-(4-chloro-phenyl)-thieno(2,3-d)pyrimidine: Similar structure with a thieno ring instead of a pyrimidine ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a carboxamide group and is used as an acetylcholinesterase inhibitor.
4-(1-Piperazinyl)aniline: A simpler structure with a piperazine and aniline moiety.
Uniqueness
4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylbenzenesulfonyl group enhances its solubility and reactivity, while the fluorophenyl group contributes to its stability and potential biological activity.
Properties
Molecular Formula |
C22H23FN4O2S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C22H23FN4O2S/c1-2-17-3-9-20(10-4-17)30(28,29)27-13-11-26(12-14-27)22-15-21(24-16-25-22)18-5-7-19(23)8-6-18/h3-10,15-16H,2,11-14H2,1H3 |
InChI Key |
QTMLPUDWPXQBTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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